molecular formula C8H6BrN3O B1376319 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1007578-99-5

4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Katalognummer B1376319
CAS-Nummer: 1007578-99-5
Molekulargewicht: 240.06 g/mol
InChI-Schlüssel: VNHDGUPBGGDJDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compounds with a structure similar to “4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” often belong to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of a compound like “4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” would likely involve a triazole ring attached to a bromophenyl group . The exact structure would need to be confirmed through techniques like X-ray crystallography .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions like N-alkylation and N-acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” would depend on its specific structure . Factors like polarity, molecular weight, and functional groups would all influence its properties .

Wissenschaftliche Forschungsanwendungen

  • Antimicrobial and Antifungal Properties :

    • A study explored the synthesis of new 1,2,4-triazole derivatives and investigated their antimicrobial and antifungal activities. These compounds, including variants of 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, were found to have significant antimicrobial effects against various microorganisms (Bektaş et al., 2007).
    • Another study reported the synthesis of new 1,3,4-thiadiazol derivatives and their computational and X-ray analysis. These compounds, related to 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, exhibited promising antimicrobial properties (Ünlüer et al., 2020).
  • Antibacterial Activities :

    • Research on novel N2-hydroxymethyl and N2-aminomethyl derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated their antibacterial activity against a range of bacterial strains (Plech et al., 2011).
  • Halogen Bonding and Structural Analysis :

    • A study investigated the molecular structure of a similar compound, 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, through X-ray diffraction and computational methods. The research highlighted the role of halogen bonds in stabilizing the crystal structure of these compounds (Mirosław et al., 2015).
  • Synthesis and Characterization :

    • The synthesis and characterization of similar compounds, like 4,5-disubstituted 1,2,4-triazol-3-one derivatives, were explored in research focusing on their solid-phase synthesis from resin-bound acylhydrazines (Liu et al., 2008).
  • Anticancer Evaluation :

    • A study synthesized new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity against various cancer cell lines. This research indicates the potential of 1,2,4-triazole derivatives in cancer treatment (Bekircan et al., 2008).

Safety And Hazards

The safety and hazards associated with a compound like “4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” would depend on its specific properties . It’s important to handle all chemicals with appropriate safety precautions.

Zukünftige Richtungen

The future research directions for a compound like “4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” could involve exploring its potential biological activities, optimizing its synthesis, and studying its reactivity .

Eigenschaften

IUPAC Name

4-(3-bromophenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-2-1-3-7(4-6)12-5-10-11-8(12)13/h1-5H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHDGUPBGGDJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Synthesis routes and methods

Procedure details

A mixture of 3-bromoaniline (1.0 mL, 9.18 mmol), methyl hydrazinocarboxylate (788 mg, 8.75 mmol), triethyl orthoformate (0.96 mL, 8.75 mmol), and TsOH (25 mg) in MeOH (20 mL) was stirred at 65° C. for 3 hr. After cooling to room temperature, NaOMe (1.47 g, 26.2 mmol) was added and the mixture stirred at room temperature for 16 hr. After concentration in vacuo the residue was taken up in EtOAc and H2O then acidified with 1N HCl. The aqueous phase was extracted with EtOAc and the combined organics washed with H2O then extracted twice with 1N NaOH. Combined NaOH extracts were acidified with conc. HCl and aged 5 min. Resulting solids were collected by filtration, washed with H2O and dried to give 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.42-7.46 (m, 1H), 7.53 (d, J=7.8 Hz, 1H), 7.72 (d, J=7.8 Hz, 1H), 7.98 (s, 1H), 8.43 (s, 1H), 12.03 (s, 1H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
788 mg
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.47 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
Reactant of Route 2
4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.